molecular formula C21H20FN3O4S B10947079 methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10947079
M. Wt: 429.5 g/mol
InChI Key: GIAFAQDGHRIZGV-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a pyrazole ring, a fluorophenoxy group, and a benzothiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenoxy group, and the coupling with the benzothiophene moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole ring, a fluorophenoxy group, and a benzothiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H20FN3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 2-[[1-[(2-fluorophenoxy)methyl]pyrazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H20FN3O4S/c1-28-21(27)18-13-6-2-5-9-17(13)30-20(18)23-19(26)15-10-11-25(24-15)12-29-16-8-4-3-7-14(16)22/h3-4,7-8,10-11H,2,5-6,9,12H2,1H3,(H,23,26)

InChI Key

GIAFAQDGHRIZGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3)COC4=CC=CC=C4F

Origin of Product

United States

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